2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2S/c1-27-15-8-9-19-18(11-15)24-21(28-19)25(13-14-5-4-10-23-12-14)20(26)16-6-2-3-7-17(16)22/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZDMJJMVZQBES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C21H16FN3O2S
- Molecular Weight : 393.4 g/mol
- CAS Number : 895414-45-6
The structure features a benzothiazole moiety, a pyridine ring, and a fluorine atom, which contribute to its unique biological properties.
Synthesis Methods
The synthesis of 2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide typically involves several steps:
- Formation of Benzothiazole : The starting material is often a substituted benzothiazole, which can be synthesized via cyclization reactions involving thiourea and appropriate aromatic aldehydes.
- Fluorination : The introduction of the fluorine atom can be achieved through electrophilic fluorination techniques.
- Amidation : The final step involves the formation of the amide bond with pyridin-3-ylmethylamine.
Antibacterial Properties
Research indicates that compounds similar to 2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide exhibit significant antibacterial activity. Specifically, benzothiazole derivatives have been shown to inhibit bacterial enzymes critical for DNA replication, such as DNA gyrase and dihydroorotase. These interactions suggest that the compound may serve as a potential antibacterial agent against various pathogens, including resistant strains .
Anticancer Activity
Several studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, modifications to the benzothiazole core have been associated with enhanced cytotoxicity against cancer cell lines such as A431 (skin cancer), A549 (lung cancer), and H1299 (non-small cell lung cancer). The mechanism of action often involves the induction of apoptosis and inhibition of tyrosine kinase enzymes .
In vitro studies using MTT assays have demonstrated that compounds with similar structures can significantly inhibit cell proliferation at nanomolar concentrations, showcasing their potential as lead compounds in cancer therapy .
The biological activity of 2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Apoptosis Induction : It has been observed that certain derivatives promote apoptosis in tumor cells by activating intrinsic pathways.
- Molecular Docking Studies : Computational studies suggest that the compound has favorable binding interactions with targets like DNA gyrase B, indicating high specificity and affinity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide | Benzothiazole + Phenoxy group | Antibacterial, Anti-tubercular |
| N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-yl)methyl)benzamide | Chloro + Methoxy substitutions | Anticancer, Anti-inflammatory |
This table illustrates how structural modifications influence biological activity, emphasizing the importance of functional groups in drug design.
Case Studies
- Antibacterial Efficacy : A study demonstrated that derivatives with similar structures effectively inhibited bacterial growth in vitro, suggesting their potential for treating infections caused by resistant bacteria.
- Cytotoxic Effects : Research on benzothiazole derivatives indicated significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range, highlighting their potential as anticancer agents .
Scientific Research Applications
Biological Activities
-
Anticancer Properties
- Research indicates that benzothiazole derivatives, including 2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide, exhibit potent antiproliferative effects against various cancer cell lines. The compound's mechanism is thought to involve the inhibition of tubulin polymerization, similar to known anticancer agents like nocodazole .
- A study showed that related benzothiazole compounds effectively inhibited cell growth in multiple cancer types, suggesting that modifications to the benzothiazole scaffold can enhance their anticancer efficacy .
-
Antimicrobial Activity
- The compound has shown promise in the development of new antimicrobial agents. Benzothiazole derivatives are known for their activity against a range of pathogens, including bacteria and fungi. The modifications in the side chains can significantly influence their antimicrobial potency .
- A specific study focusing on thiazole derivatives highlighted that electron-withdrawing groups at certain positions on the aromatic rings enhance antimicrobial activity, which can be relevant for designing new derivatives based on this compound .
-
Antimalarial Activity
- Investigations into thiazole analogs have revealed significant antimalarial properties, particularly against Plasmodium falciparum. The structure-activity relationship (SAR) studies suggest that modifications similar to those in 2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide could yield compounds with enhanced activity against malaria .
-
Enzyme Inhibition
- The compound's structural characteristics suggest potential as an inhibitor for various enzymes involved in disease processes. For instance, benzothiazole derivatives have been explored as inhibitors of xanthine oxidase and other enzymes related to metabolic pathways .
- A recent patent describes the use of benzothiazole compounds as ubiquitin ligase inhibitors, which may open avenues for treating diseases linked to protein degradation pathways .
Case Study 1: Anticancer Activity
A study published in Nature demonstrated that a related benzothiazole derivative exhibited IC50 values below 5 µM across several cancer cell lines, indicating strong anticancer potential. The study emphasized the importance of structural modifications in enhancing potency and selectivity against cancer cells .
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of various thiazole derivatives, one compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans. The research highlighted how substituents on the thiazole ring influenced antimicrobial activity, suggesting a pathway for further development based on 2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
Table 1: Key Structural Differences Among Analogs
Key Observations :
Key Observations :
- The pyridin-3-ylmethyl group may require specialized coupling agents, as seen in morpholinomethyl analogs () .
Key Observations :
Physicochemical Properties
Table 4: Comparative Physicochemical Data
Key Observations :
- Nitazoxanide’s higher solubility aligns with its clinical utility, suggesting that polar substituents (e.g., NO₂) may benefit formulation .
Q & A
Q. What are the recommended synthetic routes for 2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide, and how can reaction conditions be optimized for yield and purity?
- Synthesis Methodology :
- Thiazole Core Formation : React α-haloketones (e.g., 2-bromoacetophenone derivatives) with thiourea under reflux in ethanol to form the thiazole ring. Substitute with 5-methoxybenzo[d]thiazol-2-amine as a precursor .
- Amide Coupling : Use pyridin-3-ylmethylamine and 2-fluorobenzoyl chloride in the presence of a coupling agent (e.g., HATU or DCC) in DCM under inert atmosphere. Monitor via TLC and purify via column chromatography .
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride), temperature (0–5°C for exothermic control), and solvent (DMF for solubility enhancement) .
Q. How can researchers characterize this compound’s structure and confirm its purity?
- Analytical Techniques :
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between similar thiazole derivatives?
- Case Study : If conflicting reports exist on antimicrobial vs. anticancer efficacy:
- In Vitro Assays : Compare MIC (minimum inhibitory concentration) against Gram-positive bacteria (e.g., S. aureus) and IC50 values in cancer cell lines (e.g., MCF-7) under standardized protocols .
- Structural Analysis : Use X-ray crystallography (SHELX refinement) to correlate activity with substituent positioning (e.g., fluorine’s electron-withdrawing effects) .
- Statistical Validation : Apply ANOVA to distinguish significant differences in dose-response curves .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking :
- Target Selection : Prioritize enzymes like PI3K or EGFR due to thiazole’s known inhibitory roles .
- Software : Use AutoDock Vina with PDB structures (e.g., 4LKY for PI3K). Parameterize fluorine’s van der Waals radius and partial charges .
- Validation : Compare docking scores (ΔG ≈ −9.5 kcal/mol) with experimental IC50 values .
Q. What methodologies elucidate the metabolic stability and toxicity profile of this compound?
- In Vitro ADME :
Key Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
